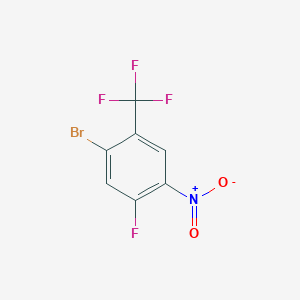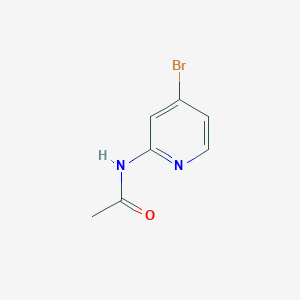![molecular formula C14H20N2O B1526799 [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol CAS No. 1303477-83-9](/img/structure/B1526799.png)
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol
Overview
Description
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol It is characterized by the presence of a cyclopropylpiperazine moiety attached to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol typically involves the reaction of 4-(4-cyclopropylpiperazin-1-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield the desired methanol derivative . The reaction is usually carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Further reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a pharmacological agent. Its structural features suggest it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The cyclopropylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- [4-(4-Methylpiperazin-1-yl)phenyl]methanol
- [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
- [4-(4-Phenylpiperazin-1-yl)phenyl]methanol
Comparison: Compared to its analogs, [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol exhibits unique structural features due to the presence of the cyclopropyl groupFor instance, the cyclopropyl group may enhance the compound’s stability or alter its interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
[4-(4-cyclopropylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKFBKHUWPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2,2'-Binaphthalen]-6-ylboronic acid](/img/structure/B1526723.png)





![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)


![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)
